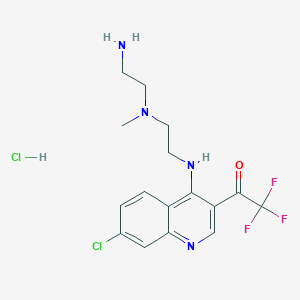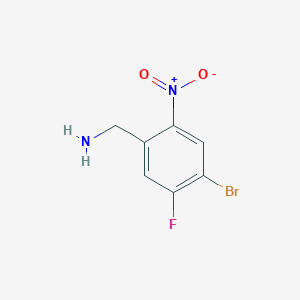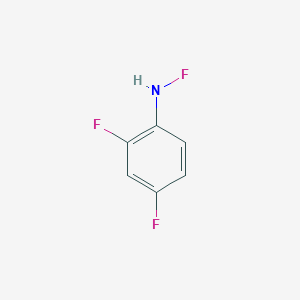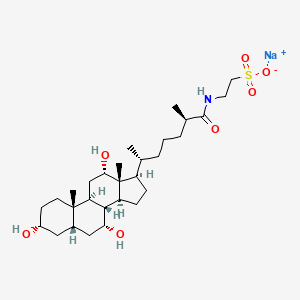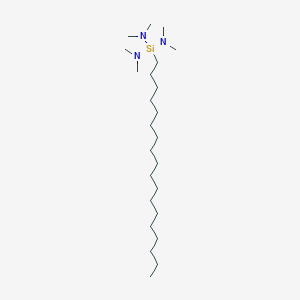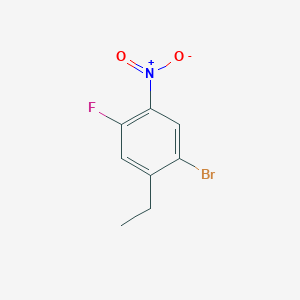![molecular formula C9H14N2O2 B13434016 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is a chemical compound with the molecular formula C9H14N2O2. It is an intermediate in the synthesis of various pharmaceutical compounds and has applications in medicinal chemistry. This compound is known for its role in the synthesis of metabolites used in the treatment of diseases such as diabetes and kidney disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The reaction can be represented as follows:
2CH3OH+NH3→(CH3)2NH+2H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinone derivatives, while substitution reactions can produce various substituted pyridinones.
科学研究应用
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds used in the treatment of diseases such as diabetes and kidney disease.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
相似化合物的比较
Similar Compounds
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone: A metabolite of Pirfenidone used in the treatment of kidney disease.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Uniqueness
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is unique due to its specific chemical structure and its role as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in undergoing different chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry.
属性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
5-[(dimethylamino)methyl]-3-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-11(2)6-7-4-8(13-3)9(12)10-5-7/h4-5H,6H2,1-3H3,(H,10,12) |
InChI 键 |
CESZMPBHJRRSKK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CNC(=O)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


